![molecular formula C9H6N4 B6080251 1H-imidazo[4,5-g]quinoxaline CAS No. 269-10-3](/img/structure/B6080251.png)
1H-imidazo[4,5-g]quinoxaline
Overview
Description
1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a bicyclic aromatic compound that exhibits a range of interesting biological activities, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Synthetic Methods and Chemical Properties :
- A novel iodine-mediated direct sp3 C–H amination reaction has been used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives from 2-(benzoimidazol-1-yl)aniline substrates, providing high yields and an operationally simple approach without using transition metals (Chen et al., 2020).
- The solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones has been described, highlighting a traceless approach with three points of diversity (Mazurov, 2000).
Biological Activities and Pharmaceutical Applications :
- Imidazo[1,2-a]quinoxalines have shown potential as antiviral agents. Although they did not demonstrate direct antiviral activity in cell culture systems, they inhibited virus lesion development and induced cytokine production, especially interferon, in human peripheral blood mononuclear cells (Gerster et al., 2005).
- The development of imidazo[1,5-a]quinoxalines and imidazo[4,5-g]quinolines as antimycobacterial, antibacterial, and antimycotic agents was reported. Specific compounds exhibited significant antimycobacterial activity (Carta et al., 2003).
- A series of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives were synthesized and assessed for antiproliferative effects against various cancer cell lines. These compounds demonstrated superior effectiveness compared to known agents like imiquimod, highlighting their potential as anticancer agents (Kaneko et al., 2020).
Novel Compounds and Potential Applications :
- The synthesis of new imidazo[1,2-a]quinoxaline analogues for antitumor activities was explored. These analogues were synthesized via a bimolecular condensation process, followed by coupling and substitution reactions. They exhibited high activities in growth inhibition of human melanoma cells (Deleuze-Masquefa et al., 2009).
Chemical Interactions and Sensing Applications :
- Quinoxaline derivatives bearing two imidazolium moieties were found to bind anions strongly and demonstrated unique charge-transfer fluorescent responses, highlighting their potential as chemical sensors (Singh et al., 2007).
properties
IUPAC Name |
8H-imidazo[4,5-g]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPQLARKWUDZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C3C(=NC=N3)C=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415397 | |
Record name | 1H-imidazo[4,5-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazo[4,5-g]quinoxaline | |
CAS RN |
269-10-3 | |
Record name | 1H-imidazo[4,5-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.